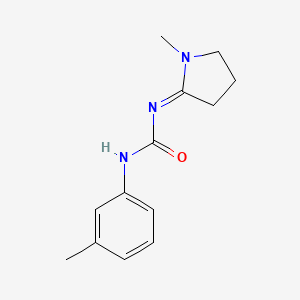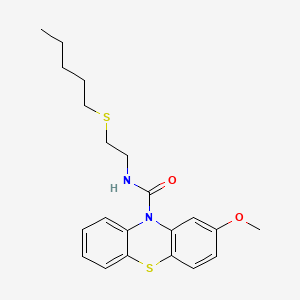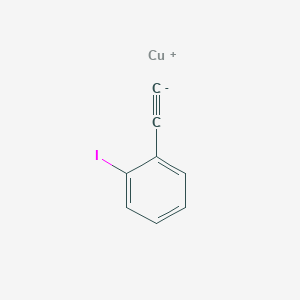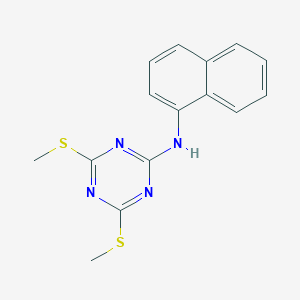![molecular formula C7H7LiS B14652294 Lithium, [2-(methylthio)phenyl]- CAS No. 51894-94-1](/img/structure/B14652294.png)
Lithium, [2-(methylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [2-(methylthio)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with a methylthio group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity, making them valuable reagents in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Lithium, [2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenyl halides with lithium metal. The general reaction is as follows: [ \text{X-Ph-S-CH}_3 + 2\text{Li} \rightarrow \text{Ph-S-CH}_3\text{Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the use of lithium metal and the corresponding halide in a suitable solvent, with careful monitoring of temperature and reaction time to optimize yield and purity .
化学反応の分析
Types of Reactions
Lithium, [2-(methylthio)phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Oxidation and Reduction: Can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.
Substitution Reactions: Often carried out with halogenated aromatic compounds in the presence of a catalyst.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
科学的研究の応用
作用機序
The mechanism of action of lithium, [2-(methylthio)phenyl]- primarily involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts significant nucleophilicity to the phenyl ring, allowing it to attack electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating a wide range of chemical transformations .
類似化合物との比較
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but lacks the methylthio substituent.
Lithium, [2-(methylthio)ethyl]-: Similar structure but with an ethyl group instead of a phenyl ring.
Uniqueness
Lithium, [2-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which can participate in additional chemical reactions such as oxidation to sulfoxides or sulfones. This additional functionality makes it a versatile reagent in organic synthesis .
特性
CAS番号 |
51894-94-1 |
|---|---|
分子式 |
C7H7LiS |
分子量 |
130.2 g/mol |
IUPAC名 |
lithium;methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
InChIキー |
SSKKMIFAWHUUSC-UHFFFAOYSA-N |
正規SMILES |
[Li+].CSC1=CC=CC=[C-]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


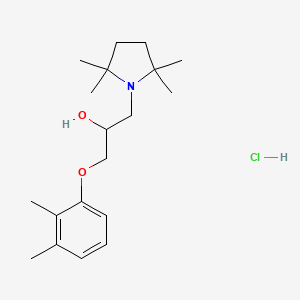
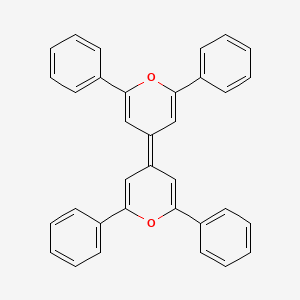
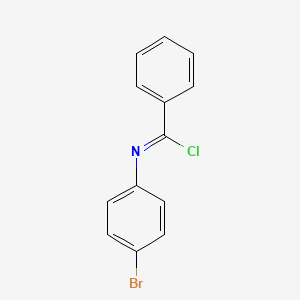

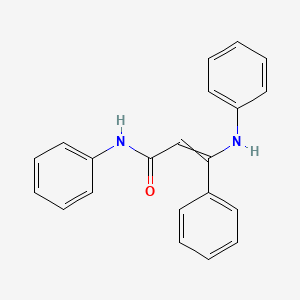
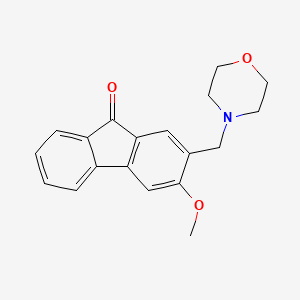
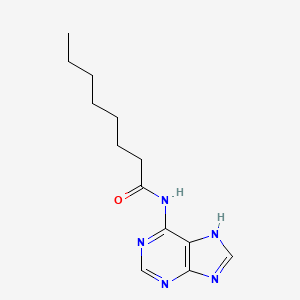

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
